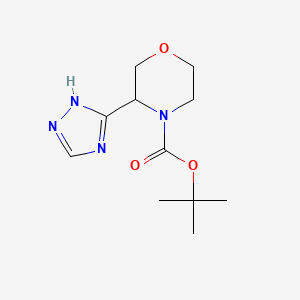

tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

Vue d'ensemble

Description

“tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C11H18N4O3 and a molecular weight of 254.29 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3, (H,12,13,14) . This indicates that the compound contains a morpholine ring attached to a 1,2,4-triazole ring via a carboxylate group.Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate” are not available, 1,2,4-triazoles are known to participate in various reactions. For instance, they can undergo a Pd-catalyzed intramolecular C-H functionalization reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Synthesis and Transformation in Organic Chemistry

- Anionic Cascade Recyclization : The treatment of certain pyrazolo[5,1-c][1,2,4]triazines leads to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields, demonstrating its utility in creating complex organic compounds (Ivanov, 2020).

Heteroaromatic Carbenes and Transformation

- Halogen-Containing Heteroaromatic Carbenes : Synthesis of new stable halogenated carbenes, including derivatives of tert-butyl 1,2,4-triazol, highlights its role in the formation of heteroaromatic carbenes and their transformation into other compounds (Glinyanaya et al., 2021).

Antimicrobial Agents

- Synthesis as Antimicrobial Agents : The synthesis of tert-butyl 1,2,4-triazole derivatives containing the morpholine moiety has been investigated for their potential as antimicrobial agents (Sahin et al., 2012).

Structural Analysis and Molecular Interactions

- X-Ray Structure and Hirshfeld Analysis : Studies involving tert-butyl 1,2,4-triazole derivatives with alkylsulfanyl analogues have been conducted to understand their molecular structure, highlighting the compound's relevance in structural chemistry (Boraei et al., 2021).

De-tert-butylation Studies

- De-tert-butylation of Triazole Derivatives : Research on the de-tert-butylation of certain triazole-thiones showcases the compound's role in synthetic organic chemistry (RashidiN. & BeradB., 2012).

Crystal Structure and Antitumor Activity

- Synthesis and Crystal Structure for Antitumor Activity : A tert-butyl triazole derivative has been synthesized and analyzed for its crystal structure and antitumor activity, indicating its potential in medicinal chemistry (Ye Jiao et al., 2015).

Fungicidal Activity

- Synthesis and Fungicidal Activity : Novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles have been synthesized, highlighting its application in the development of fungicidal agents (Mao et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, also known as BTTES, is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, which is a reliable, high yielding reaction that results in a stable carbon-heteroatom bond. The CuAAC reaction is often used in bioconjugation, the process of joining two biomolecules together .

Mode of Action

BTTES acts as a ligand in the CuAAC reaction, binding to the copper (I) ion and accelerating the reaction rate . This interaction results in a faster and more efficient click reaction, which is particularly useful in biological applications where speed and efficiency are crucial .

Biochemical Pathways

It is known that the cuaac reaction, facilitated by bttes, is widely used in the synthesis of coordination polymers . These polymers have various applications in life sciences, environmental areas, medicinal science, and the nuclear industry .

Pharmacokinetics

It is known that bttes is water-soluble , which suggests it could have good bioavailability. Water-soluble compounds are generally well-absorbed by the body and can be easily distributed to various tissues.

Result of Action

The primary result of BTTES’s action is the acceleration of the CuAAC reaction and the suppression of cell cytotoxicity . This makes BTTES a valuable tool in bioconjugation, where it can facilitate the joining of biomolecules without causing significant harm to cells .

Action Environment

The action of BTTES is influenced by various environmental factors. For instance, the presence of water can enhance the solubility of BTTES, thereby improving its efficacy

Propriétés

IUPAC Name |

tert-butyl 3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLJWBBSPUZQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

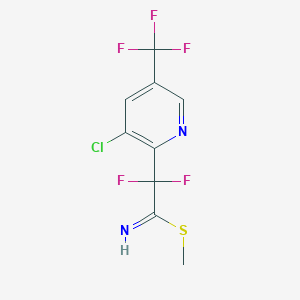

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)